An In-Depth Technical Guide to the Chemical Properties of Piperonylonitrile
An In-Depth Technical Guide to the Chemical Properties of Piperonylonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of piperonylonitrile, a versatile benzodioxole derivative. The information is curated to support research and development activities, with a focus on data presentation, experimental methodologies, and the visualization of related biological pathways.
Core Chemical and Physical Properties
Piperonylonitrile, also known as 3,4-(Methylenedioxy)benzonitrile, is a white to beige crystalline solid.[1] Its fundamental properties are summarized in the tables below, providing a ready reference for experimental design and safety considerations.
Table 1: General Chemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₅NO₂ | [1][2][3][4][5][6][7] |
| Molecular Weight | 147.13 g/mol | [1][2][3][6][7] |
| CAS Number | 4421-09-4 | [1][2][5][6][7] |
| Appearance | White to beige crystalline powder or needles | [1][2][4] |
| Synonyms | 3,4-(Methylenedioxy)benzonitrile, 5-Cyano-1,3-benzodioxole, Piperonyl nitrile | [2][3][8][9][10] |
Table 2: Physical and Spectroscopic Properties
| Property | Value | Reference(s) |
| Melting Point | 91-93 °C | [1][2] |
| Boiling Point | 267.22 °C (estimate) | [2][4] |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate (B1210297), Methanol | [1][2][4] |
| ¹H NMR (CDCl₃, 500 MHz) δ | 7.21 (dd, J = 8.0, 1.6 Hz, 1H), 7.04 (d, J = 1.6 Hz, 1H), 6.86 (d, J = 8.0 Hz, 1H), 6.07 (s, 2H) | |
| ¹³C NMR (CDCl₃, 126 MHz) δ | 151.7, 148.2, 128.4, 119.0, 111.6, 109.3, 105.1, 102.3 | |
| FTIR (neat) cm⁻¹ | 2912 (vw), 2216 (m), 1486 (m), 1442 (m), 1254 (s), 1026 (s), 917 (vs), 859 (vs), 811 (vs), 612 (vs) |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. This section outlines key experimental protocols related to the synthesis, purification, and analysis of piperonylonitrile.
Synthesis of Piperonylonitrile from Piperonal (B3395001)
This protocol details the oxidation of piperonal to piperonylonitrile using an oxoammonium salt.
Materials:
-
Piperonal
-
Dichloromethane (DCM)
-
4-acetamido-TEMPO (oxidant)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottomed flask, dissolve piperonal (1.0 equiv) in dichloromethane.
-
Addition of Reagents: To the stirred solution, add pyridine (1.1 equiv) followed by hexamethyldisilazane (2.5 equiv).
-
Oxidation: Add the 4-acetamido-TEMPO oxidant. The reaction is typically monitored by TLC until completion (usually around 2-3 hours). The reaction mixture will turn a dark red color.
-
Work-up: Upon completion, the solvent is removed in vacuo by rotary evaporation to yield a thick red residue.
-
Purification: The crude product can be purified by either recrystallization or column chromatography.
-
Recrystallization: Dissolve the crude residue in a hot mixture of hexanes and ethyl acetate (e.g., 7:3 v/v). Allow the solution to cool to room temperature and then place it in a freezer to induce crystallization. Collect the crystals by vacuum filtration.
-
Column Chromatography: Pass the crude material over a short pad of silica (B1680970) gel, eluting with a mixture of hexanes and ether (e.g., 9:1 v/v).
-
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
A general GC-MS method for the analysis of piperonylonitrile and related compounds is outlined below. Optimization of parameters may be required based on the specific instrument and column used.
Instrumentation:
-
GC System: Equipped with a split/splitless injector.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 min.
-
Ramp 1: 25 °C/min to 150 °C.
-
Ramp 2: 6 °C/min to 280 °C, hold for 12 min.
-
-
Injector Temperature: 280 °C.
-
MS System:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 250 °C.
-
Sample Preparation:
-
Dissolve a known amount of the sample in a suitable solvent (e.g., ethyl acetate).
-
If necessary, perform a liquid-liquid extraction or solid-phase extraction to clean up the sample.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
High-Performance Liquid Chromatography (HPLC) Analysis:
The following provides a starting point for developing an HPLC method for the analysis of piperonylonitrile.
Instrumentation:
-
HPLC System: Equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and acidified water (e.g., 0.1% phosphoric acid). An isocratic method with a composition such as Acetonitrile:Water (75:25 v/v) can be a starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where piperonylonitrile has significant absorbance (e.g., around 230 nm).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent.
-
Use sonication to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Signaling Pathways and Biological Interactions
Piperonylonitrile and related methylenedioxyphenyl compounds are known to interact with various biological systems, most notably as inhibitors of cytochrome P450 enzymes.
Cytochrome P450 Catalytic Cycle and Inhibition
Cytochrome P450 (CYP450) enzymes are a superfamily of monooxygenases that play a crucial role in the metabolism of a wide array of xenobiotics, including drugs, and endogenous compounds.[1][3][8] The catalytic cycle of CYP450 is a multi-step process involving the activation of molecular oxygen and its insertion into a substrate.
Caption: The Cytochrome P450 catalytic cycle, illustrating key steps and the point of mechanism-based inhibition.
Piperonylonitrile acts as an inhibitor of certain CYP450 enzymes. This inhibition can be mechanism-based, where the enzyme metabolizes piperonylonitrile into a reactive intermediate that then irreversibly binds to and inactivates the enzyme.[11][12][13]
Experimental Workflow: In Vitro CYP450 Inhibition Assay
To assess the inhibitory potential of piperonylonitrile on a specific CYP450 isoform, an in vitro inhibition assay is performed. The following workflow outlines the key steps.
Caption: A typical experimental workflow for an in vitro cytochrome P450 inhibition assay.
Other Potential Signaling Pathways
While CYP450 inhibition is a primary mechanism, related piperonyl compounds have been shown to modulate other signaling pathways, suggesting potential areas of investigation for piperonylonitrile.
-
Hedgehog Signaling Pathway: Piperonyl butoxide, a structurally related synergist, has been shown to act as an antagonist of the Smoothened (Smo) receptor, thereby inhibiting the Hedgehog signaling pathway.[7] This pathway is crucial in embryonic development and has been implicated in cancer.
-
PI3K/Akt and MAPK Signaling Pathways: Piperine, another related compound, has been demonstrated to induce apoptosis and cell cycle arrest in cancer cells by modulating the PI3K/Akt and MAPK signaling pathways.[5] These pathways are central to cell proliferation, survival, and differentiation.
The diagrams below illustrate the logical relationships within these pathways and potential points of modulation.
Caption: The Hedgehog signaling pathway with a potential point of inhibition by piperonyl compounds.
Caption: Simplified PI3K/Akt and MAPK signaling pathways and their modulation by piperine.
This guide serves as a foundational resource for professionals engaged in the study and application of piperonylonitrile. The compiled data, detailed protocols, and pathway visualizations are intended to facilitate further research and development in the fields of chemistry, pharmacology, and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. al-edu.com [al-edu.com]
- 5. Piperine Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. The catalytic function of cytochrome P450 is entwined with its membrane-bound nature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Aspects of Piperine in Signaling Pathways Associated with Inflammation in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
